molecular formula C7H6BrFN2O B12853908 2-Bromo-3-fluorophenylurea

2-Bromo-3-fluorophenylurea

Cat. No.: B12853908
M. Wt: 233.04 g/mol
InChI Key: JRYKYOVYPGYRRR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenylurea is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorophenylurea typically involves the reaction of 2-bromo-3-fluoroaniline with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Bromo-3-fluoroaniline} + \text{Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluorophenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-Bromo-3-fluorophenylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorophenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Another bromine and fluorine-containing compound with different applications.

    2-Fluoro-3-nitrophenylurea: A similar phenylurea derivative with a nitro group instead of bromine.

Uniqueness: 2-Bromo-3-fluorophenylurea is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

(2-bromo-3-fluorophenyl)urea

InChI

InChI=1S/C7H6BrFN2O/c8-6-4(9)2-1-3-5(6)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

JRYKYOVYPGYRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)NC(=O)N

Origin of Product

United States

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